

1,1,3-Trimethylcyclopentane in petroleum product composition

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Compound of Interest

Compound Name: 1,1,3-Trimethylcyclopentane

Cat. No.: B1620192

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An Application Guide to the Analysis of **1,1,3-Trimethylcyclopentane** in Petroleum Products

Abstract

This document provides a comprehensive technical guide for the identification and quantification of **1,1,3-trimethylcyclopentane** within the complex matrix of petroleum products. As a notable cycloalkane, its presence and concentration are relevant for fuel quality assessment, geochemical analysis, and forensic petroleum investigations. This guide details the significance of **1,1,3-trimethylcyclopentane**, its core physicochemical properties, and presents a robust, field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, analytical chemists, and professionals in the petroleum and environmental science sectors.

Introduction: The Significance of Cycloalkanes in Petroleum

Petroleum and its refined products, such as gasoline, diesel, and jet fuel, are exceedingly complex mixtures, primarily composed of four hydrocarbon classes: paraffins (alkanes), olefins (alkenes), naphthenes (cycloalkanes), and aromatics.[1] Cycloalkanes, including **1,1,3-trimethylcyclopentane**, are crucial components that significantly influence fuel properties. They contribute to higher density and volumetric energy content, which is particularly important for aviation fuels.[2][3]

1,1,3-Trimethylcyclopentane (C₈H₁₆) is a saturated cyclic hydrocarbon that serves not only as a component of fuel but also as a valuable chemical marker.^[4] Due to their resistance to biodegradation and similar physicochemical properties, the ratios between different trimethylcyclopentane isomers can remain stable over time, making them effective tracers for identifying the sources of subsurface hydrocarbon contamination.^[5] Therefore, a reliable analytical methodology to accurately identify and quantify this compound is essential for quality control, environmental forensics, and geochemical studies.^[6]

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of **1,1,3-trimethylcyclopentane** is fundamental to developing and interpreting analytical methods. For instance, its boiling point dictates the gas chromatographic conditions required for its elution, while its mass spectrum provides the unique fingerprint for its identification.

Below is the chemical structure of **1,1,3-trimethylcyclopentane**.

Caption: Chemical structure of **1,1,3-Trimethylcyclopentane**.

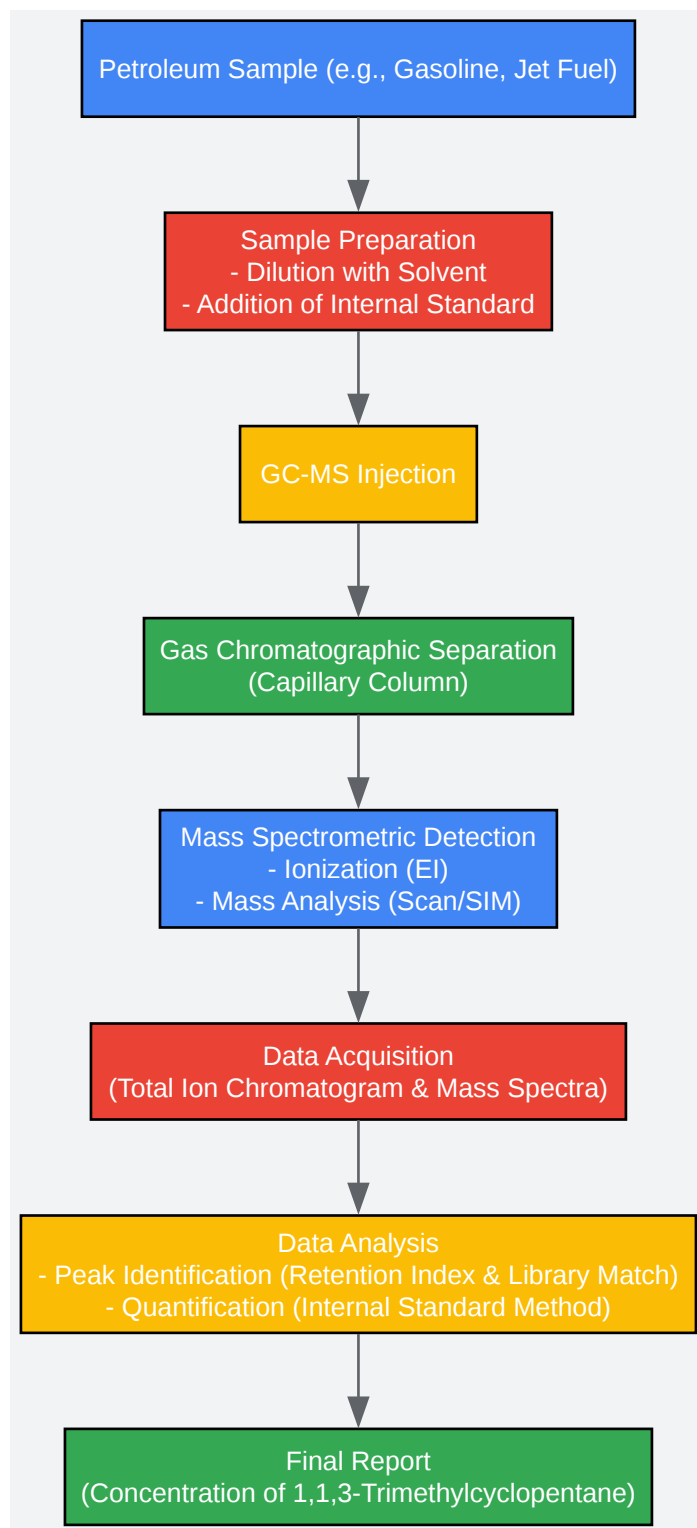
Table 1: Key Physicochemical Properties of **1,1,3-Trimethylcyclopentane**

Property	Value	Source
CAS Number	4516-69-2	^[7] ^[8]
Molecular Formula	C ₈ H ₁₆	^[7] ^[9] ^[10]
Molecular Weight	112.21 g/mol	^[7] ^[9] ^[10]
Boiling Point	104.9 °C at 760 mmHg	^[9] ^[11]
Density	~0.8 g/cm ³	^[9]
Flash Point	~6.4 °C	^[9]
Water Solubility	3.73 mg/L at 25 °C (experimental)	^[11]
LogP (Octanol/Water)	4.35	^[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile and semi-volatile organic compounds in complex matrices like petroleum.^[12] The gas chromatograph separates individual hydrocarbons based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides positive identification based on their unique mass fragmentation patterns.^{[12][13]}

The following workflow and protocols are designed to be a self-validating system, incorporating internal standards for quantification and quality control checks to ensure data integrity.



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Caption: General workflow for the GC-MS analysis of **1,1,3-trimethylcyclopentane**.

Protocol: Sample Preparation

Rationale: Direct injection of petroleum products can overload the analytical column and contaminate the MS source. Dilution is critical. The addition of an internal standard (IS) is essential for accurate quantification, as it corrects for variations in injection volume and instrument response. A deuterated analog or a compound with similar chemical properties not present in the sample (e.g., octane-d18) is ideal.

Step-by-Step Protocol:

- Vial Preparation: Use a 2 mL autosampler vial with a PTFE-lined cap.
- Solvent Addition: Add 990 µL of a suitable solvent (e.g., hexane or dichloromethane) to the vial.
- Internal Standard Spiking: Add 10 µL of a known concentration of the internal standard solution (e.g., 1000 µg/mL octane-d18 in hexane) to the vial.
- Sample Addition: Add 10 µL of the petroleum sample to the vial. This creates a 1:100 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the analyte.
- Mixing: Cap the vial and vortex for 30 seconds to ensure homogeneity.
- Quality Control: Prepare a solvent blank and a calibration standard check sample for every batch of 10-20 samples to ensure no carryover and verify instrument performance.

Protocol: GC-MS Instrumental Analysis

Rationale: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is chosen to separate hydrocarbon isomers primarily by their boiling points. The temperature program is designed to provide good resolution for C₈ isomers while allowing heavier hydrocarbons to elute in a reasonable time. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching.

Table 2: Recommended GC-MS Parameters

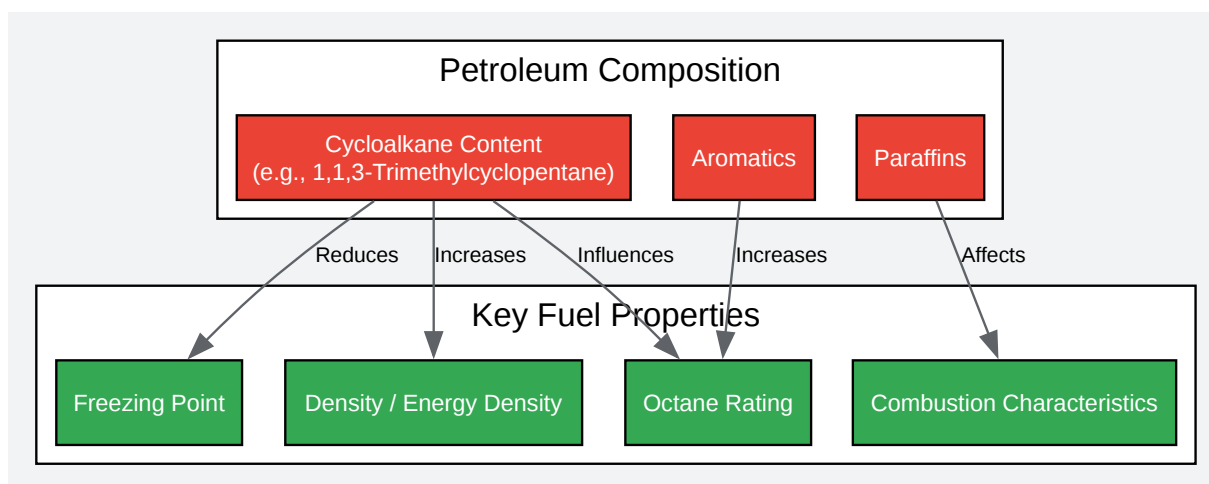
Parameter	Setting	Rationale
GC System		
Injection Port Temp.	250 °C	Ensures rapid volatilization of the sample.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading with high concentration components.
Injection Volume	1 µL	Standard volume for capillary GC.
Carrier Gas	Helium, constant flow (1.0-1.5 mL/min)	Inert gas providing good chromatographic efficiency.
Column	30 m x 0.25 mm ID, 0.25 µm film (5% phenyl-methylpolysiloxane)	Industry-standard column for hydrocarbon analysis. [14]
Oven Program	Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min	Separates light hydrocarbons and elutes heavier components.
MS System		
Ion Source	Electron Ionization (EI) at 70 eV	Standard for creating reproducible mass spectra.
Source Temperature	230 °C	Standard operating temperature.
Quadrupole Temp.	150 °C	Standard operating temperature.
Mass Scan Range	40-350 amu	Covers the expected mass fragments of C ₈ hydrocarbons and heavier.
Solvent Delay	2-3 minutes	Prevents the high-concentration solvent peak from damaging the detector.

Data Analysis and Interpretation

- **Peak Identification:** **1,1,3-Trimethylcyclopentane** is identified by a combination of its retention time (or Kovats retention index) and its mass spectrum.[15][16] The experimental mass spectrum should be compared against a reference library, such as the NIST Mass Spectral Library. The primary mass fragments (m/z) for **1,1,3-trimethylcyclopentane** are typically 55, 56, and 41.[7]
- **Quantification:** The concentration is calculated using the internal standard method. A calibration curve is first established by analyzing standards of known **1,1,3-trimethylcyclopentane** concentration with a fixed amount of internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration in the unknown sample is then determined from its area ratio using this calibration curve.

Application: Fuel Properties and Forensic Analysis

The concentration and isomeric distribution of cycloalkanes are not arbitrary; they are a function of the crude oil source and the refining processes used. Therefore, analyzing for compounds like **1,1,3-trimethylcyclopentane** provides deeper insight into the product's characteristics.



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Caption: Relationship between cycloalkane composition and key fuel properties.

- **Fuel Performance:** Cycloalkanes generally have a higher density than their n-alkane counterparts, contributing to a higher volumetric heat value, a critical parameter for jet fuels. [2] Their presence also influences the octane number of gasoline and the freezing point of distillates. [3][4]
- **Geochemical Fingerprinting:** The relative abundance of specific isomers, such as **1,1,3-trimethylcyclopentane** versus other C₈ cycloalkanes, can serve as a "fingerprint" to correlate an oil spill sample to its source or to differentiate between different crude oil sources. [5][6][17]

Safety and Handling

While **1,1,3-trimethylcyclopentane** is not classified as hazardous under GHS criteria, standard laboratory precautions should be observed. [7] Overexposure may cause skin and eye irritation, and high vapor concentrations can have anesthetic effects such as dizziness and headaches. [7][18] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Petroleum products are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a robust framework for the analysis of **1,1,3-trimethylcyclopentane** in petroleum products. By leveraging the precision of GC-MS and adhering to a validated protocol, researchers and analysts can reliably quantify this compound. The resulting data is invaluable for comprehensive fuel quality assessment, advanced geochemical research, and environmental forensic investigations, providing critical insights that go beyond simple bulk property measurements.

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